2-[(E)-2-phenylethenyl]-1H-imidazole
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Overview
Description
2-[(E)-2-phenylethenyl]-1H-imidazole is an organic compound with the molecular formula C11H10N2. This compound features an imidazole ring substituted with a phenylethenyl group, making it a member of the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-phenylethenyl]-1H-imidazole typically involves the reaction of imidazole with styrene under specific conditions. One common method is the condensation reaction between imidazole and styrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-phenylethenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of phenylethylimidazole.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-[(E)-2-phenylethenyl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(E)-2-phenylethenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1H-imidazole
- 4,5-diphenyl-1H-imidazole
- 2-methyl-1H-imidazole
Uniqueness
2-[(E)-2-phenylethenyl]-1H-imidazole is unique due to its phenylethenyl substitution, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced antimicrobial activity and different reactivity patterns in chemical reactions .
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-9H,(H,12,13)/b7-6+ |
InChI Key |
OPHSKKPSEMOQLM-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=CN2 |
Origin of Product |
United States |
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